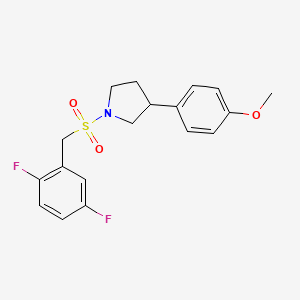

1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Description

1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a sulfonated pyrrolidine derivative characterized by a 2,5-difluorobenzyl sulfonyl group and a 4-methoxyphenyl substituent. The 4-methoxyphenyl group contributes electron-donating properties, while the sulfonyl moiety enhances stability and modulates solubility. Limited direct experimental data are available for this compound, but structural analogs provide insights into its physicochemical and synthetic behavior.

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO3S/c1-24-17-5-2-13(3-6-17)14-8-9-21(11-14)25(22,23)12-15-10-16(19)4-7-18(15)20/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPNAHVVGATITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the 2,5-Difluorobenzylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,5-difluorobenzylsulfonyl chloride under basic conditions.

Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with sulfonated pyrrolidines and piperidines, which are widely studied for their pharmacological and catalytic roles. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated via computational tools due to lack of experimental data.

Key Findings:

Substituent Effects: The 2,5-difluorobenzyl group in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs like 19b .

Synthesis :

- The target compound may be synthesized via methods similar to 19b, involving sulfonylation of pyrrolidine intermediates under inert conditions (e.g., N₂ atmosphere with Pd/C catalysis) .

- In contrast, dione-containing analogs (e.g., ) require additional oxidation steps, complicating synthesis.

Biological Relevance: Fluorinated sulfonamides, like the target compound, are associated with improved blood-brain barrier penetration compared to non-fluorinated derivatives (e.g., ) . Piperidine analogs (e.g., 1-[(4-methoxyphenyl)sulfonyl]-3-methylpiperidine) exhibit higher conformational flexibility but lower thermal stability than pyrrolidines .

Biological Activity

1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H20F2N2O2S

- Molecular Weight : 368.43 g/mol

- IUPAC Name : 1-((2,5-difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine

This structure features a pyrrolidine core substituted with both a difluorobenzyl sulfonyl group and a methoxyphenyl group, which may influence its biological properties.

Anticancer Activity

Research indicates that compounds similar to 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Case Study : A study focused on pyrrolidine derivatives demonstrated that modifications at the sulfonamide position could enhance MDM2 inhibition, leading to effective tumor regression in vivo. The compound 60 (AA-115/APG-115), a close analog, showed an affinity for MDM2 with and is currently undergoing clinical trials for cancer treatment .

Antiglycation Activity

Another area of interest is the compound's potential to inhibit advanced glycation end-products (AGEs), which are implicated in diabetic complications. Research has shown that pyrrolidine derivatives can effectively inhibit AGE formation in vitro.

- Research Findings : In a study assessing various spiro-indolone-pyrrolidine derivatives, it was found that specific modifications could significantly reduce AGE formation in a bovine serum albumin-glucose assay, highlighting the potential therapeutic applications for diabetic conditions .

Structure-Activity Relationship (SAR)

The biological activity of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., difluorobenzyl) | Increased potency against cancer cells |

| Methoxy substitution on the phenyl ring | Enhanced solubility and bioavailability |

| Alterations in the sulfonamide group | Variability in MDM2 inhibition efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.